4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1189435-14-0
VCID: VC11553387
InChI: InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-11(4,7-13)8(14)15/h12H,5-7H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid

CAS No.: 1189435-14-0

Cat. No.: VC11553387

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid - 1189435-14-0

Specification

CAS No. 1189435-14-0
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-11(4,7-13)8(14)15/h12H,5-7H2,1-4H3,(H,14,15)
Standard InChI Key DKNNPBSTUKJQAG-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-[(tert-Butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid has the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol. Its IUPAC name, 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid, reflects the substitution pattern on the piperazine ring, where the Boc group occupies the 4-position and a methyl group resides at the 2-position adjacent to the carboxylic acid. The stereochemistry of the methyl group remains unspecified in available data, though related compounds (e.g., (2R)-configured analogs) highlight the importance of chirality in biological activity .

Key Structural Attributes:

  • Boc Protecting Group: The tert-butoxycarbonyl group shields the secondary amine during synthetic reactions, enabling selective functionalization at other sites .

  • Carboxylic Acid Functionality: Facilitates conjugation to other molecules via amide or ester linkages, a critical feature in peptide synthesis .

  • Methyl Substituent: Introduces steric and electronic effects that influence reactivity and crystallinity.

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid typically follows a two-step protocol:

  • Boc Protection: A piperazine precursor reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine. This step installs the Boc group at the 4-position of the piperazine ring.

  • Carboxylic Acid Introduction: Subsequent oxidation or hydrolysis of a pre-existing ester or nitrile group yields the carboxylic acid moiety .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, triethylamine, THF, 0°C to RT~85%
OxidationLiAlH₄ (for reduction steps), followed by acidic workupQuant.

Physical Properties:

  • Purity: ≥95% (HPLC) .

  • Appearance: White to off-white powder .

  • Storage: Room temperature under inert atmosphere .

Spectral Characteristics:

  • IR (KBr): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, Boc group) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O–H).

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), 2.30 (s, 3H, N–CH₃), 3.85–4.10 (m, piperazine ring protons) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The Boc-protected piperazine scaffold is pivotal in constructing bioactive molecules:

  • Peptide Mimetics: The carboxylic acid group enables coupling to amino acids or other peptides, forming stable amide bonds .

  • Antiviral Agents: Analogous Boc-piperazine derivatives serve as intermediates in antiviral drugs like Velpatasvir, where stereochemical purity is critical .

Research Gaps and Future Directions

Despite its utility, several unanswered questions persist:

  • Stereochemical Impact: The biological activity of enantiomers or diastereomers of this compound remains unexplored .

  • Green Synthesis: Current methods rely on organic solvents like THF; water-based or catalytic approaches could enhance sustainability .

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